
1,4-Bis(chloromethyl)-2-fluorobenzene
Descripción general
Descripción
1,4-Bis(chloromethyl)-2-fluorobenzene is a chemical compound with the molecular formula C8H8Cl2 . It is related to the compound 1,4-bis(chloromethyl)tetrafluorobenzene, which has the molecular formula C8H4Cl2F4 .
Synthesis Analysis
The synthesis of compounds similar to 1,4-Bis(chloromethyl)-2-fluorobenzene has been reported in the literature. For instance, 1,4-Bis(chloromethyl)-and 1,4-bis(bromomethyl)cubanes were synthesized by the reactions of triphenylphosphine with CCl4 and NBS, respectively . Another related compound, 1,4-Bis(trifluoromethyl)benzene, was used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .Molecular Structure Analysis
The molecular structure of 1,4-Bis(chloromethyl)-2-fluorobenzene can be analyzed using various techniques. For example, X-ray diffraction analysis was used to study the structures of the synthesized compounds . The ChemSpider database provides a 3D structure of the related compound 1,4-Bis(chloromethyl)tetrafluorobenzene .Chemical Reactions Analysis
The chemical reactions involving 1,4-Bis(chloromethyl)-2-fluorobenzene can be complex. For instance, hyper cross-linked polymers (HCPs), a class of porous materials, are often synthesized by Friedel Craft reactions . The HCP material is synthesized by three methods: post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and crosslinking by external cross linkers .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Bis(chloromethyl)-2-fluorobenzene can be obtained from various databases. For instance, the NIST/TRC Web Thermo Tables provides critically evaluated thermophysical property data for this compound . The molecular weight of 1,4-Bis(chloromethyl)-2-fluorobenzene is 175.052 .Aplicaciones Científicas De Investigación
Antifungal and Antibacterial Studies
1,4-Bis(chloromethyl)-2-fluorobenzene could potentially be used in antifungal and antibacterial studies . Similar compounds, such as 1,4-Bis-(chloromethyl)-Naphthalene, have shown antifungal and antibacterial properties . This suggests that 1,4-Bis(chloromethyl)-2-fluorobenzene could also have similar properties and could be used in the development of new antimicrobial agents .
Spectroscopic Studies
This compound could be used in spectroscopic studies . The structure and bonding of 1,4-Bis(chloromethyl)-2-fluorobenzene could be studied using techniques such as 1H and 13C-NMR spectroscopy . This could provide valuable information about the compound’s structure and its electronic distribution .
Synthesis of Naphthalene Derivatives
1,4-Bis(chloromethyl)-2-fluorobenzene could potentially be used in the synthesis of naphthalene derivatives . Naphthalene derivatives have a wide range of applications, including as plant growth hormones . Therefore, this compound could be a valuable starting material in the synthesis of these derivatives .
Hyper Cross-linked Polymers (HCPs)
This compound could potentially be used in the synthesis of hyper cross-linked polymers (HCPs) . HCPs are a class of porous materials that have been intensively used in the past few years . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
Environmental Pollution Solutions
Given the potential use of 1,4-Bis(chloromethyl)-2-fluorobenzene in the synthesis of HCPs , it could indirectly contribute to solving environmental pollution problems. HCPs have been identified as promising candidates for solving environmental pollution due to their efficient adsorption properties .
Energy Crisis Solutions
Similarly, the potential use of this compound in the synthesis of HCPs could indirectly contribute to solving energy crises . HCPs have been identified as promising materials for energy storage applications, such as in super-capacitors .
Safety And Hazards
While specific safety and hazard information for 1,4-Bis(chloromethyl)-2-fluorobenzene is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
1,4-bis(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2F/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBTBXTDQKRJRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(chloromethyl)-2-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3033872.png)
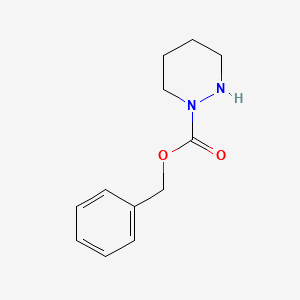
![2-(4-benzylpiperidin-1-yl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033875.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033876.png)
![7-(3,4-diethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033877.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033878.png)
![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033879.png)

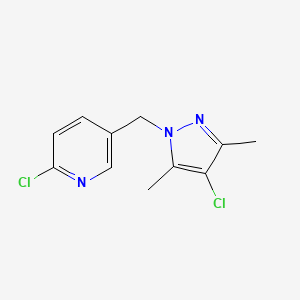
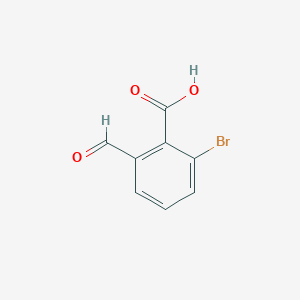
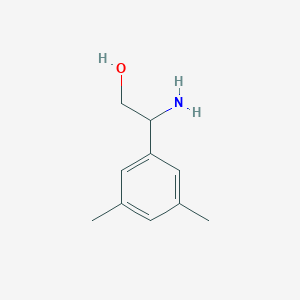
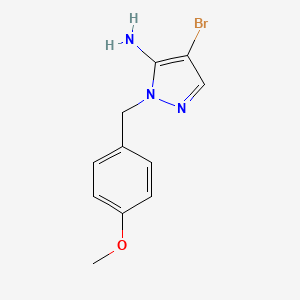

![3-[3-(Aminomethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B3033890.png)